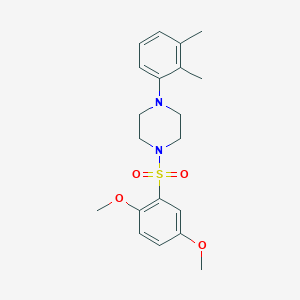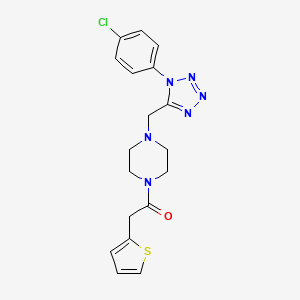
N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide” can be inferred from its name. It contains a 3,4-dihydrophthalazin-1-one moiety, which is a bicyclic system containing a nitrogen atom, and a cinnamamide moiety, which is a derivative of cinnamic acid .Applications De Recherche Scientifique
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its derivatives have received significant attention in medicinal research for their antitumor efficacy. The chemical structure of cinnamic acids allows for various reactions that have been explored in the development of synthetic antitumor agents. Recent research highlights the underutilized potential of these compounds in anticancer research despite their rich medicinal tradition. Advances in the synthesis and biological evaluation of cinnamoyl acids, esters, amides, and related derivatives have underscored their significance in anticancer research, providing a promising avenue for the development of new therapeutic agents (De, Baltas, & Bedos-Belval, 2011).
Pharmacological Properties of Cinnamaldehyde
Cinnamaldehyde, a major compound in cinnamon essential oils, has been studied for its diverse pharmacological properties, including antimicrobial, antivirulence, antioxidant, and immunomodulatory effects. These properties make cinnamaldehyde an attractive molecule for anti-infective agent development. Experimental models have demonstrated the application of cinnamaldehyde in treating infections caused by various bacterial and fungal pathogens, highlighting its potential in the pharmaceutical industry (Silva e Silva Figueiredo et al., 2022).
Encapsulation Techniques for Enhanced Delivery
The encapsulation of cinnamaldehyde has been investigated to overcome challenges related to its poor solubility in water and sensitivity to environmental factors. Various delivery systems, including liposomes, emulsions, and nanoparticles, have been developed to protect cinnamaldehyde from degradation and enhance its biological functions. These encapsulation techniques aim to maximize the therapeutic potential of cinnamaldehyde in functional foods and food preservation, demonstrating the innovative approaches in food science and nutrition (Muhoza et al., 2021).
Orientations Futures
The future research directions for “N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)cinnamamide” could include further studies on its synthesis, characterization, and potential biological activities. Given the presence of the phthalazinone and cinnamamide moieties, it could be of interest in medicinal chemistry .
Propriétés
IUPAC Name |
(E)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-22-19(24)16-10-6-5-9-15(16)17(21-22)13-20-18(23)12-11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOYMWHWBMETPF-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-methyl-4-oxo-4-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2836373.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexadecyl-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-[(2-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B2836380.png)
![4-oxo-8-phenyl-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2836381.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2836383.png)

![1-(2-Fluorophenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2836386.png)
![1-{4-[2-(2-phenyl-1H-imidazol-1-yl)ethyl]piperazin-1-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2836390.png)
![N-(tert-butyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2836391.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2836395.png)
![3-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2836396.png)
